2-Acetyl-1-hydroxy-3,6-dimethylanthracene-9,10-dione is a synthetic organic compound with the molecular formula and a molecular weight of approximately 294.301 g/mol. This compound features a complex anthracene backbone with functional groups including an acetyl group, a hydroxyl group, and two methyl groups at specific positions on the anthracene structure. The presence of these functional groups contributes to its chemical reactivity and biological activity.
The chemical behavior of 2-acetyl-1-hydroxy-3,6-dimethylanthracene-9,10-dione can be characterized by several types of reactions:
These reactions are essential for its applications in organic synthesis and materials science.
Research indicates that 2-acetyl-1-hydroxy-3,6-dimethylanthracene-9,10-dione exhibits notable biological activities, particularly in the context of antitumor and antimicrobial effects. Its structure allows it to interact with biological molecules, potentially leading to inhibition of cell proliferation in cancer cells. Additionally, compounds in the anthracene family are known for their ability to generate reactive oxygen species under light exposure, which can contribute to their cytotoxic effects against various pathogens.
The synthesis of 2-acetyl-1-hydroxy-3,6-dimethylanthracene-9,10-dione typically involves multi-step organic reactions:
Each step requires careful control of reaction conditions to ensure high yield and purity of the final product.
2-Acetyl-1-hydroxy-3,6-dimethylanthracene-9,10-dione finds applications in several fields:
Studies on the interactions of 2-acetyl-1-hydroxy-3,6-dimethylanthracene-9,10-dione with various biological systems have shown that it can interact with proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action in biological contexts. For instance, research has demonstrated its ability to bind to DNA and inhibit replication processes in cancer cells.
Several compounds share structural similarities with 2-acetyl-1-hydroxy-3,6-dimethylanthracene-9,10-dione. Here are some notable examples:
The uniqueness of 2-acetyl-1-hydroxy-3,6-dimethylanthracene-9,10-dione lies in its combination of functional groups that enhance both its chemical reactivity and biological efficacy compared to these similar compounds.
The compound is formally named 2-acetyl-1-hydroxy-3,6-dimethylanthracene-9,10-dione under IUPAC guidelines, reflecting its anthracene backbone with functional groups at specific positions. The anthracene core is substituted with:
The structural formula (C₁₈H₁₄O₄) is represented by the SMILES notation O=C2c1cc(ccc1C(=O)c3c2cc(c(c3O)C(=O)C)C)C, which encodes the connectivity of substituents. The InChIKey YPWNKRLPMLXZOM-UHFFFAOYSA-N provides a standardized hash for unequivocal chemical identification in databases.
The molecular formula C₁₈H₁₄O₄ comprises:
The molecular weight calculates as:$$(12.01 \times 18) + (1.008 \times 14) + (16.00 \times 4) = 294.31 \text{ g/mol}$$This matches experimental measurements reported in chromatographic analyses. The XLogP value of 2.98 indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems.